(2R,3R)-2-hydroxy-3-methylpentanoic acid chemical properties
(2R,3R)-2-hydroxy-3-methylpentanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (2R,3R)-2-hydroxy-3-methylpentanoic Acid
Executive Summary: (2R,3R)-2-hydroxy-3-methylpentanoic acid, also known as D-isoleucic acid, is a chiral α-hydroxy acid of significant interest in metabolic research and clinical diagnostics. As a key metabolite in the catabolism of the essential amino acid L-isoleucine, its presence and concentration in biological fluids serve as a critical biomarker for certain inherited metabolic disorders, most notably Maple Syrup Urine Disease (MSUD). This guide provides a comprehensive overview of its chemical properties, stereochemistry, synthesis, biological role, and analytical characterization, tailored for researchers and professionals in drug development and life sciences.
Introduction: Structure and Significance
(2R,3R)-2-hydroxy-3-methylpentanoic acid is an organic compound with the chemical formula C₆H₁₂O₃.[1] It belongs to the class of α-hydroxy carboxylic acids, featuring a hydroxyl group on the carbon atom adjacent (alpha) to the carboxyl group.[2] The molecule possesses two chiral centers at positions C2 and C3, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[3] The (2R,3R) configuration defines its specific three-dimensional structure, which is crucial for its biological recognition and function.
Its primary significance lies in its role as a metabolic byproduct of L-isoleucine. In healthy individuals, it is present at low levels in blood and urine. However, in patients with MSUD, a genetic disorder affecting the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the upstream precursor 2-keto-3-methylvaleric acid accumulates and is subsequently reduced, leading to significantly elevated levels of 2-hydroxy-3-methylpentanoic acid stereoisomers.[3]
Caption: 2D structure of (2R,3R)-2-hydroxy-3-methylpentanoic acid with stereocenters indicated.
Physicochemical Properties
Experimental data for the pure (2R,3R) stereoisomer is limited in public databases. The properties are often reported for a mixture of diastereomers. As an α-hydroxy acid, it is expected to be a solid or high-boiling liquid at room temperature and possess higher water solubility and acidity compared to its non-hydroxylated counterpart, pentanoic acid, due to the presence of the polar hydroxyl group and its electron-withdrawing inductive effect.[2]
| Property | Value / Description | Source(s) |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| CAS Number | 59653-35-9 (for rel-(2R,3R)) | |
| Appearance | Expected to be a colorless liquid or crystalline solid. | [2] |
| Water Solubility | High, due to hydrogen bonding capabilities of carboxyl and hydroxyl groups. | [2] |
| Acidity (pKa) | Expected to be stronger (lower pKa) than pentanoic acid (pKa ~4.8). α-hydroxy acids typically have pKa values from 3.5 to 4.0. | [2] |
| Computed LogP | 0.9 | [4] |
Spectroscopic Profile and Analytical Characterization
Definitive experimental spectra for the pure (2R,3R) isomer are not widely available. Characterization and differentiation of the four stereoisomers require specialized analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H-NMR data provides a reference for structural confirmation. The spectrum is characterized by signals corresponding to the two methyl groups, the methylene group of the ethyl chain, and the two methine protons on the chiral centers.
Predicted ¹H-NMR Data (in D₂O, 1000 MHz):
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δ (ppm) 4.05: Doublet, 1H (proton on C2, -CH(OH)-)
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δ (ppm) 1.85: Multiplet, 1H (proton on C3, -CH(CH₃)-)
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δ (ppm) 1.55 & 1.30: Multiplets, 2H (methylene protons on C4, -CH₂-)
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δ (ppm) 0.85: Doublet, 3H (methyl protons on C3)
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δ (ppm) 0.80: Triplet, 3H (methyl protons on C5)
Source: Predicted data from the Human Metabolome Database.
To experimentally determine the absolute configuration, chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used. Esterification of the C2-hydroxyl group with a chiral agent creates diastereomers that exhibit distinct chemical shifts in NMR, allowing for unambiguous stereochemical assignment.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is the reference method for the analysis of the stereoisomers of 2-hydroxy-3-methylpentanoic acid in biological samples.[5] Prior to analysis, the molecule is typically derivatized (e.g., via silylation) to increase its volatility. The mass spectrum provides a molecular ion peak and a characteristic fragmentation pattern that confirms the molecular structure.
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LC-ESI-QTOF (Negative Ion Mode): A prominent precursor ion [M-H]⁻ is observed at m/z 131.07.[2]
Synthesis and Manufacturing
The synthesis of enantiomerically pure (2R,3R)-2-hydroxy-3-methylpentanoic acid is a key requirement for its use as an analytical standard and in biological research. The most direct approach is the stereoselective reduction of the corresponding α-keto acid, (3R)-3-methyl-2-oxopentanoic acid.
Caption: General workflow for the synthesis of the target molecule.
Representative Experimental Protocol: Stereoselective Reduction
This protocol describes a representative method based on established principles of asymmetric synthesis. The key challenge is to control the stereochemistry at the newly formed C2 hydroxyl center.
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Precursor Synthesis: The starting material, (3R)-3-methyl-2-oxopentanoic acid, is prepared via the enzymatic or chemical oxidation of a suitable amino acid precursor like D-isoleucine or L-allo-isoleucine.
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Asymmetric Reduction Setup: In a nitrogen-flushed, three-necked flask, a solution of the chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared and cooled to a low temperature (e.g., -40 °C to -78 °C).
-
Addition of Borane: A borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) is added slowly to the catalyst solution, allowing for the formation of the active chiral reducing complex.
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Substrate Addition: A solution of (3R)-3-methyl-2-oxopentanoic acid in anhydrous THF is added dropwise to the reaction mixture. The stereochemistry of the CBS catalyst directs the hydride from the borane to a specific face of the ketone, yielding the desired (2R)-hydroxyl configuration.
-
Reaction Monitoring and Quench: The reaction is monitored by thin-layer chromatography (TLC) or LC-MS. Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by dilute hydrochloric acid.
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure (2R,3R) isomer.
-
Validation: The enantiomeric and diastereomeric purity of the final product is confirmed by chiral HPLC or by NMR analysis after derivatization with a chiral agent.
This representative protocol is based on well-established methods for asymmetric carbonyl reduction. The synthesis and analysis of these specific stereoisomers were detailed by Mamer and Reimer.
Chemical Reactivity
The reactivity of (2R,3R)-2-hydroxy-3-methylpentanoic acid is governed by its two functional groups: the carboxylic acid and the secondary alcohol.
-
Esterification: The carboxylic acid group readily undergoes esterification with alcohols under acidic conditions. The hydroxyl group can also be acylated to form esters.
-
Oxidation: The secondary alcohol at the C2 position can be oxidized using mild oxidizing agents to regenerate the parent α-keto acid, (3R)-3-methyl-2-oxopentanoic acid.
-
Lactide Formation: Upon heating, α-hydroxy acids can undergo intermolecular self-esterification between two molecules to form a cyclic di-ester known as a lactide.[4]
-
Amide Formation: The carboxyl group can be converted to an acyl chloride or activated with coupling reagents to react with amines, forming amides.
Biological Role and Metabolism
(2R,3R)-2-hydroxy-3-methylpentanoic acid is a product of the L-isoleucine catabolic pathway. Its formation represents a reductive "spillover" route that becomes significant when the main oxidative pathway is impaired.
Caption: Metabolic pathway showing the formation of 2-hydroxy-3-methylpentanoic acid from L-isoleucine.
In the first step of isoleucine catabolism, the amino acid is transaminated by branched-chain aminotransferase (BCAT) to form (S)-3-methyl-2-oxopentanoic acid.[6] In healthy individuals, this α-keto acid is then irreversibly decarboxylated by the mitochondrial BCKDH complex.[6] However, when the BCKDH complex is deficient, the α-keto acid accumulates in the mitochondria and cytosol. This excess substrate is then reduced by dehydrogenase enzymes, such as lactate dehydrogenase, to the corresponding α-hydroxy acid.[3] The stereochemistry of the resulting product depends on the specific reductase enzymes involved and the precursor's stereochemistry.
Applications in Research and Drug Development
-
Clinical Biomarker: The primary application is as a diagnostic and monitoring biomarker for Maple Syrup Urine Disease. Quantitative analysis of this and related metabolites in blood or urine is a standard method for disease management.
-
Metabolic Research: As a pure analytical standard, it is used to investigate the kinetics and stereospecificity of enzymes involved in branched-chain amino acid metabolism.
-
Drug Development: In the context of MSUD therapies (e.g., gene therapy, enzyme replacement), tracking the levels of this metabolite is essential for assessing therapeutic efficacy.
Safety and Handling
(2R,3R)-2-hydroxy-3-methylpentanoic acid is classified as an irritant.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[4]
In case of contact, flush the affected area with copious amounts of water. Seek medical attention if irritation persists.
References
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0000317). Retrieved from [Link]
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Grokipedia. (n.d.). Alpha hydroxycarboxylic acid. Retrieved from [Link]
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Human Metabolome Database. (2005). Showing metabocard for 2-Hydroxy-3-methylpentanoic acid (HMDB0000317). Retrieved from [Link]
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Wikipedia. (n.d.). Alpha hydroxycarboxylic acid. Retrieved from [Link]
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Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3-10. Retrieved from [Link]
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PubChem. (n.d.). (2R,3S)-2-hydroxy-3-methylpentanoic acid. Retrieved from [Link]
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Britannica. (n.d.). Carboxylic acid - Hydroxy, Keto, Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed metabolic routes for the metabolism of isoleucine to some esters in the yeast Saprochaete suaveolens. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolic pathways for the metabolism of leucine, isoleucine, valine.... Retrieved from [Link]
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PubChem. (n.d.). (2R,3R)-2-hydroxy-3-methylpentanoate. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-3-methylpentanoic acid. Retrieved from [Link]
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